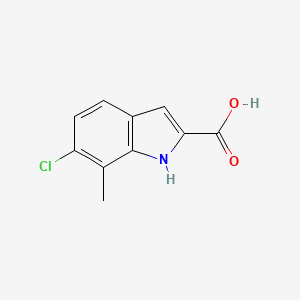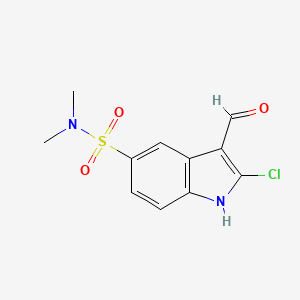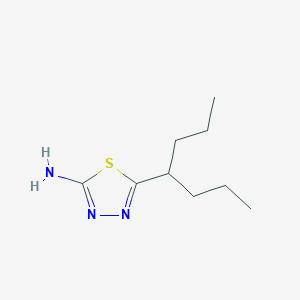
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is known for its utility in various research and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is primarily used as an intermediate in organic synthesis and medicinal chemistry .
Mode of Action
The compound’s mode of action is primarily through its keto carbonyl group. This group can react with Wittig’s reagent to prepare a variety of polysubstituted olefinic compounds . Additionally, the keto carbonyl group can be reduced to a hydroxyl group by the corresponding reducing agent .
Biochemical Pathways
The compound’s ability to undergo reactions with wittig’s reagent and reducing agents suggests it may influence pathways involving olefinic compounds and hydroxyl groups .
Result of Action
Its use as an intermediate in organic synthesis and medicinal chemistry suggests it may contribute to the synthesis of various organic compounds .
Action Environment
Like many chemical compounds, its reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with propanone under specific conditions. Industrial production methods often employ cGMP (current Good Manufacturing Practice) standards to ensure high purity and quality. The reaction conditions usually include controlled temperatures and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
Scientific Research Applications
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one can be compared with other similar compounds such as:
2,2-Dimethyltetrahydropyran-4-one: This compound shares a similar pyran ring structure but differs in its functional groups.
3-Hexanone: Another ketone with a different carbon chain length and structure.
1,4-Hexadien-3-one: A compound with a similar carbonyl group but different double bond configuration.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-9(11)8-5-6-12-10(2,3)7-8/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZHAALQRNEDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCOC(C1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391630 |
Source


|
| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77642-82-1 |
Source


|
| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B1351701.png)


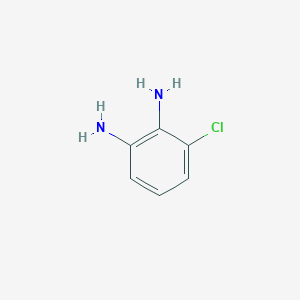

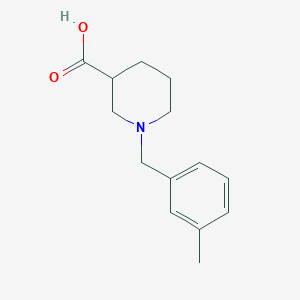
![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)
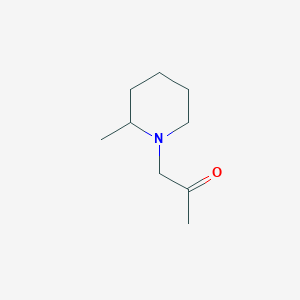

![[[4-(4-Chlorophenoxy)-3-nitrophenyl]methylideneamino] benzoate](/img/structure/B1351736.png)

